REACTION_SMILES
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[C:9]([CH3:10])([CH3:11])([CH3:12])[O:13][C:14]([N:15]([CH3:16])[CH2:17][CH2:18][c:19]1[cH:20][c:21]([CH2:26][OH:27])[c:22]([Cl:25])[cH:23][cH:24]1)=[O:28].[CH3:1][N+:2]1([O-:3])[CH2:4][CH2:5][O:6][CH2:7][CH2:8]1.[CH3:29][CH2:30][CH2:31][N+:32]([CH2:33][CH2:34][CH3:35])([CH2:36][CH2:37][CH3:38])[CH2:39][CH2:40][CH3:41].[Cl:42][CH2:43][Cl:44]>>[C:9]([CH3:10])([CH3:11])([CH3:12])[O:13][C:14]([N:15]([CH3:16])[CH2:17][CH2:18][c:19]1[cH:20][c:21]([CH:26]=[O:27])[c:22]([Cl:25])[cH:23][cH:24]1)=[O:28]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(CCc1ccc(Cl)c(CO)c1)C(=O)OC(C)(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[N+]1([O-])CCOCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC[N+](CCC)(CCC)CCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Type
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product
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Smiles
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CN(CCc1ccc(Cl)c(C=O)c1)C(=O)OC(C)(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |